molecular formula C12H15NO4S B589043 2,5-Dimethoxy-4-ethylthionitrostyrene CAS No. 681160-70-3

2,5-Dimethoxy-4-ethylthionitrostyrene

Cat. No. B589043
CAS RN: 681160-70-3
M. Wt: 269.315
InChI Key: ZKNRQPAJRMNCMS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-4-ethylthionitrostyrene is a chemical compound with the molecular formula C12H15NO4S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the compound.

Scientific Research Applications

Pharmacological and Toxicological Insights

Research into 2,5-dimethoxy-substituted phenethylamines, a class to which 2,5-Dimethoxy-4-ethylthionitrostyrene is closely related, has provided significant insights into the pharmacology and toxicology of serotonergic hallucinogens. These substances are known to induce profound changes in perception and cognition through the activation of 5-HT2A receptors. The study by Halberstadt (2017) reviews the behavioral pharmacology, metabolism, and toxicity of N-benzylphenethylamines ("NBOMes"), highlighting the importance of serotonergic system modulation in understanding their effects and potential therapeutic applications or risks associated with severe toxicity, such as rhabdomyolysis, seizures, hyperthermia, and vasoconstriction (Halberstadt, 2017).

Anti-inflammatory Potential

Another area of research interest is the anti-inflammatory potential of 5-HT2A receptor agonists, which includes compounds structurally related to this compound. Flanagan and Nichols (2018) discuss the promising therapeutic role of psychedelics as anti-inflammatory agents, showcasing their efficacy in cellular and animal models of human inflammatory disorders at sub-behavioral levels. This suggests a novel mechanism of action for treating inflammation, potentially opening new avenues for the development of anti-inflammatory therapeutics (Flanagan & Nichols, 2018).

Methodological Advances in Analytical Chemistry

The development of analytical methods to determine antioxidant activity, as reviewed by Munteanu and Apetrei (2021), reflects the broader scientific interest in accurately assessing the properties of compounds like this compound and its derivatives. These methods, which include various assays like ORAC, HORAC, TRAP, and TOSC, are crucial for understanding the antioxidant capacity of complex samples, suggesting the potential for these compounds in various scientific applications beyond their psychoactive properties (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with 2,5-Dimethoxy-4-ethylthionitrostyrene are not well-documented. As with any chemical compound, it should be handled with care to avoid potential risks .

Future Directions

The future research directions for 2,5-Dimethoxy-4-ethylthionitrostyrene and similar compounds could involve further exploration of their potential effects on the brain and cognition . This could potentially lead to new insights into the functioning of the brain and the development of new therapeutic strategies.

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-4-ethylthionitrostyrene is the serotonin 2A receptor (5-HT2A receptor) . This receptor plays a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

This compound acts as an agonist at the 5-HT2A receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, promotes the activation of the cAMP-response element binding protein (CREB), a transcription factor that regulates the expression of various genes associated with neuronal plasticity .

Biochemical Pathways

The activation of the 5-HT2A receptor by this compound triggers multiple intracellular signaling pathways. These include the mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways . These pathways contribute to the upregulation of various neuronal plasticity-associated genes, such as Arc, Bdnf1, Cebpb, and Egr2 .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacological effects can be influenced by various factors, such as the route of administration and the presence of other substances in the body .

Result of Action

The activation of the 5-HT2A receptor by this compound leads to a range of molecular and cellular effects. These include changes in gene expression, enhanced neuronal plasticity, and alterations in cognitive processes . For instance, the compound has been shown to enhance cognitive flexibility in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the timing between drug treatment and exposure to novel stimuli can affect the compound’s effects on cognitive flexibility . Additionally, the nature of the intervening experience can also shape the therapeutic potential of the compound .

properties

IUPAC Name

1-ethylsulfanyl-2,5-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRQPAJRMNCMS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660358
Record name 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681160-70-3
Record name 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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